![molecular formula C15H12ClNO3 B14192326 N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide CAS No. 872967-36-7](/img/structure/B14192326.png)
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide typically involves the acylation of 4-hydroxybenzamide with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[2-(Chloroacetyl)phenyl]-4-quinone.
Reduction: Formation of N-[2-(Ethyl)phenyl]-4-hydroxybenzamide.
Substitution: Formation of N-[2-(Substituted)phenyl]-4-hydroxybenzamide derivatives.
科学的研究の応用
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxybenzamide moiety may also interact with other molecular targets through hydrogen bonding and hydrophobic interactions, modulating their function and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[4-(2-Chloroacetyl)phenyl]acetamide
- N-[4-(2-Chloroacetyl)phenyl]-2,2-dimethylpropanamide
- 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
Uniqueness
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is unique due to the presence of both a chloroacetyl group and a hydroxybenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
872967-36-7 |
|---|---|
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC名 |
N-[2-(2-chloroacetyl)phenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-9-14(19)12-3-1-2-4-13(12)17-15(20)10-5-7-11(18)8-6-10/h1-8,18H,9H2,(H,17,20) |
InChIキー |
JTTCEJRELJBIMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


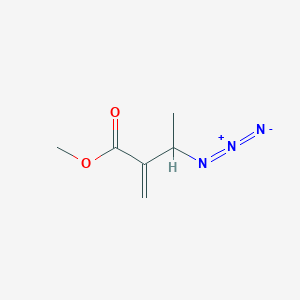
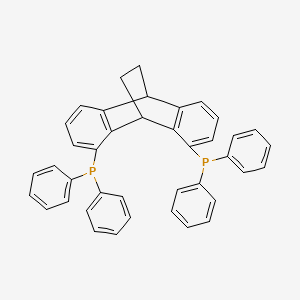
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
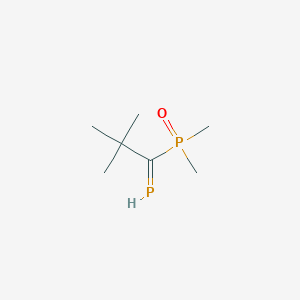

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
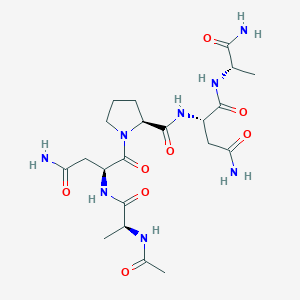
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
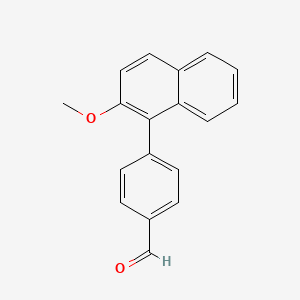

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
